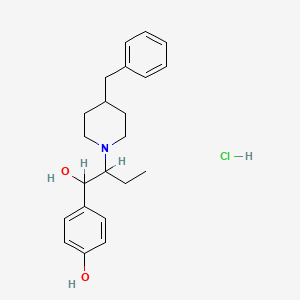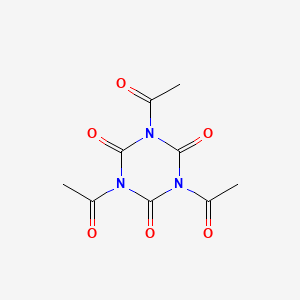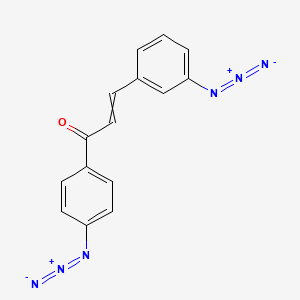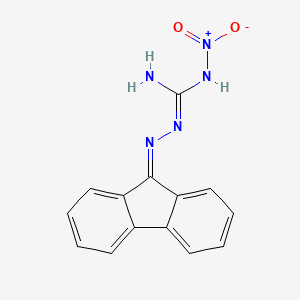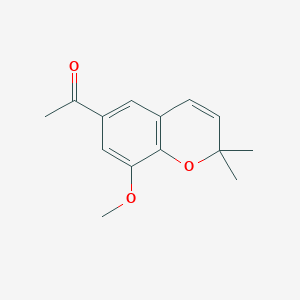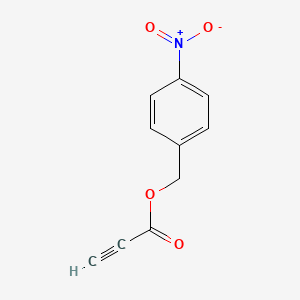
2,2,5-Trimethyl-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethyl-1,3-benzodioxole is an organic compound with the molecular formula C10H12O2 It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1,3-benzodioxole typically involves the condensation of catechol with disubstituted halomethanes. This reaction is catalyzed by strong acids such as hydrochloric acid or sulfuric acid. The reaction conditions require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 2,2,5-Trimethyl-1,3-benzodioxole can be scaled up using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Industrial methods often employ solid acid catalysts like ZrO2/SO42- to facilitate the condensation reactions .
Análisis De Reacciones Químicas
Types of Reactions
2,2,5-Trimethyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Common reagents used in the reactions of 2,2,5-Trimethyl-1,3-benzodioxole include palladium catalysts for arylation reactions, strong acids for condensation reactions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
2,2,5-Trimethyl-1,3-benzodioxole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological macromolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and aromatic compounds.
Mecanismo De Acción
The mechanism of action of 2,2,5-Trimethyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it can act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses. The compound binds to the auxin receptor TIR1, leading to the activation of downstream signaling pathways that regulate root growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2,5-Trimethyl-1,3-benzodioxole include:
1,3-Benzodioxole: A simpler analog with similar structural features but lacking the trimethyl substitution.
2,2-Difluorobenzo[1,3]dioxole: A fluorinated derivative with distinct chemical properties.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds with similar ring structures but different substituents and functional groups.
Uniqueness
2,2,5-Trimethyl-1,3-benzodioxole is unique due to its specific trimethyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where its particular reactivity and stability are advantageous .
Propiedades
Número CAS |
39237-14-4 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2,2,5-trimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-8-9(6-7)12-10(2,3)11-8/h4-6H,1-3H3 |
Clave InChI |
INKNSUJYCYQECI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


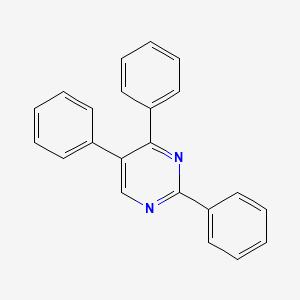
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
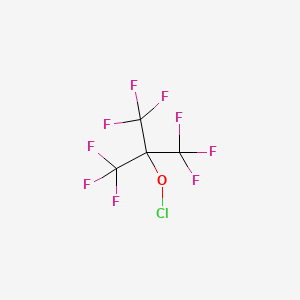

![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
